Isopropyl pivalate
Overview
Description
Isopropyl pivalate is a chemical compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a monoisotopic mass of 144.115036 Da . It is also known by other names such as Isopropylpivalat, Pivalate d’isopropyle, and 2,2-Dimethylpropionic acid, isopropyl ester .
Synthesis Analysis
This compound can be synthesized by treating pivalyl fluoride with isopropyl alcohol. Another method involves the use of vinyl acetate (VAc) and vinyl pivalate (VP) as monomers via emulsion polymerization with water as a solvent .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 25 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Scientific Research Applications
Catalysis and Oxidation Processes
- Catalysis in Alkane Oxidation : A study by Jarenmark et al. (2010) discusses a μ-oxido, μ-carboxylato-bridged diiron complex using sodium pivalate. This complex is effective in catalyzing the oxidation of cyclohexane by hydrogen peroxide, producing cyclohexanone and cyclohexanol (Jarenmark et al., 2010).
Stereochemical Studies
- Auxiliary Chromophores in Stereochemical Analysis : Research by Jawiczuk et al. (2014) explored the use of dimolybdenum tetrakis(μ-pivalate) for determining the absolute configuration of optically active compounds through electronic circular dichroism. This study highlights the utility of pivalate derivatives in stereochemistry (Jawiczuk et al., 2014).
Chemical Synthesis and Functionalization
- Nickel-Catalyzed Reductive Cleavage : Tobisu et al. (2011) developed a method using nickel catalysis for the reductive deoxygenation of aryl alkyl ethers and aryl pivalates. This protocol demonstrated the use of pivalate as a robust and traceless steering group in arene functionalization (Tobisu et al., 2011).
Chemical Reactions and Transformations
- Acid-Catalyzed Isomerization : A study by Olah et al. (2001) showed that pivalaldehyde undergoes acid-catalyzed isomerization to methyl isopropyl ketone. This transformation involves a reactive protosolvated carboxonium ion intermediate, highlighting the role of pivalate derivatives in isomerization reactions (Olah et al., 2001).
Polymer Chemistry
- Polymer Synthesis : Research by Araujo et al. (2015) involved synthesizing magnetic nanocomposites by incorporating oleic acid-modified Fe3O4 nanoparticles into poly(vinyl pivalate) matrices. This demonstrates the role of pivalate in creating advanced materials for biomedical applications (Araujo et al., 2015).
Bioengineering Applications
- Cell Detachment in Bioengineering : Cooperstein and Canavan (2010) discussed the use of poly(N-isopropyl acrylamide), which has similarities with isopropyl pivalate in structure, for the nondestructive release of biological cells and proteins, highlighting its potential in bioengineering applications (Cooperstein & Canavan, 2010).
Future Directions
Properties
IUPAC Name |
propan-2-yl 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)10-7(9)8(3,4)5/h6H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFKTHJAJBPRNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199284 | |
Record name | Isopropyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-36-2 | |
Record name | Isopropyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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